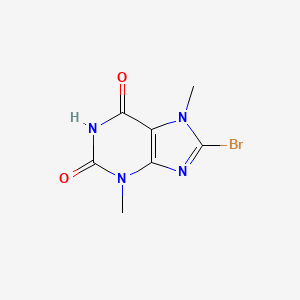

8-Bromo-3,7-diméthyl-3,7-dihydro-1H-purine-2,6-dione

Vue d'ensemble

Description

8-Bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione is a useful research compound. Its molecular formula is C7H7BrN4O2 and its molecular weight is 259.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality 8-Bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche chimique

Ce composé fait partie d'une collection de produits chimiques rares et uniques fournis par Sigma-Aldrich . Il est utilisé dans la recherche chimique en raison de ses propriétés uniques. Le composé a une formule linéaire de C11H13BrN4O2 et un poids moléculaire de 313.156 .

Recherche anticancéreuse

Une série de nouveaux dérivés de [1,2,3]triazolo[4’,5’:3,4] pyrrolo[2,1-f]purine fusionnés ont été synthétisés en utilisant la 8-bromo-1,3-diméthyl-7-(prop-2-yn-1-yl)-1H-purine-2,6(3H,7H)-dione et divers arylazides . Ces dérivés ont été évalués pour leur activité antiproliférative in vitro contre quatre lignées cellulaires cancéreuses humaines (MCF-7, HeLa, A-549 et U-87MG) . Certains de ces dérivés ont montré une activité plus forte contre MCF-7 et A-549 avec des valeurs de CI50 allant de 11,5 ± 0,64 à 15,3 ± 0,81 μM, qui sont comparables à celles du médicament standard doxorubicine .

Industrie alimentaire et des boissons

Dans l'industrie alimentaire et des boissons, ce composé peut être utilisé comme agent d'amertume . Il peut être ajouté aux boissons ou utilisé comme additif alimentaire .

Recherche cardiovasculaire

Les dérivés de la xanthine, dont ce composé fait partie, sont largement utilisés en pratique médicale comme médicaments cardiovasculaires . Ils possèdent des propriétés chimiques et biologiques uniques qui en font des composés thérapeutiquement puissants .

Recherche sur les bronchodilatateurs

Les dérivés de la xanthine sont également utilisés comme bronchodilatateurs . Ils aident à détendre et à ouvrir les voies respiratoires dans les poumons, ce qui permet de respirer plus facilement .

Recherche diurétique

Une autre application médicale des dérivés de la xanthine est leur utilisation comme diurétiques . Ils aident à augmenter la quantité d'urine produite par les reins, ce qui aide l'organisme à éliminer l'excès d'eau et de sel .

Activité Biologique

8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS Number: 15371-15-0), also known as 8-bromotheobromine, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 259.06 g/mol. Its unique structure and substituents suggest various pharmacological applications, particularly in anticancer and neuropharmacological contexts.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇BrN₄O₂ |

| Molecular Weight | 259.06 g/mol |

| Density | 2.07 g/cm³ |

| LogP | 0.22 |

| Purity | ≥ 95% |

Anticancer Properties

Recent studies have highlighted the anticancer potential of 8-bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

- Study Findings : A study published in August 2023 evaluated the compound's efficacy against melanoma and breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Neuropharmacological Effects

Research has also explored the neuropharmacological effects of this compound, particularly its interaction with dopamine receptors:

- Dopamine Receptor Affinity : A study indicated that derivatives based on the xanthine core showed moderate affinity for D1 and D2 dopamine receptors. The most potent compound demonstrated a Ki value of approximately 4.39 µM for D2 receptors, indicating potential for neurodegenerative disease treatment .

The biological activity of 8-bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is hypothesized to involve multiple mechanisms:

- Inhibition of Phosphodiesterases (PDEs) : The compound has shown inhibitory action on PDEs, which play a critical role in cellular signaling pathways related to cancer proliferation and neurodegeneration.

- Receptor Modulation : Its interaction with dopamine receptors suggests a role in modulating neurotransmitter activity, which could benefit conditions like Parkinson's disease.

Case Study 1: Anticancer Activity

A recent publication investigated the synthesis and biological evaluation of several derivatives of this compound. The study found that modifications at specific positions significantly enhanced anticancer activity against human cancer cell lines .

Case Study 2: Neuropharmacological Applications

Another study focused on hybrid molecules incorporating the purine structure aimed at treating neurodegenerative diseases. These compounds were assessed for their ability to cross the blood-brain barrier and interact with dopamine receptors effectively .

Propriétés

IUPAC Name |

8-bromo-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN4O2/c1-11-3-4(9-6(11)8)12(2)7(14)10-5(3)13/h1-2H3,(H,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCGRDZSZWDOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1Br)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351521 | |

| Record name | 8-bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15371-15-0 | |

| Record name | 8-bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.